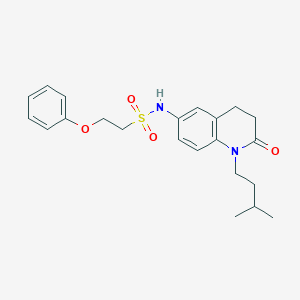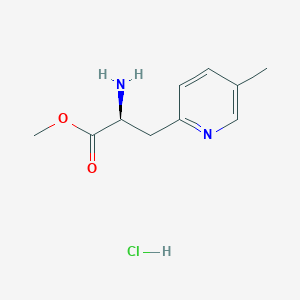
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride (MMPH) is a synthetic compound that has recently been shown to have a wide range of applications in scientific research. MMPH is a chiral molecule, meaning it can exist in two different forms, each of which has distinct properties. In recent years, MMPH has been studied for its potential as a drug target, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis .
- Method : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Pyridine Synthesis
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of pyridines, which are important building blocks in organic synthesis .
- Method : Various methods are available for the synthesis of pyridines, including the addition of Grignard reagents to pyridine N-oxides and subsequent treatment with acetic anhydride .
- Results : The methods allow for the synthesis of 2-substituted pyridines and 2,6-disubstituted pyridines .
-
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Field : Organic Chemistry
- Application : This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes .
- Method : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis of 2-Substituted Pyridines
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of 2-substituted pyridines .
- Method : The process involves the addition of Grignard reagents to pyridine N-oxides and subsequent treatment with acetic anhydride .
- Results : The methods allow for the synthesis of 2-substituted pyridines .
-
Direct C-4-H Alkylation of Pyridines
- Field : Organic Chemistry
- Application : This compound could potentially be used in the direct C-4-H alkylation of pyridines .
- Method : The process involves mechanochemically activated magnesium (0) metal as a highly active mediator .
- Results : The reaction offers excellent regioselectivity and substrate scope, including those containing reducible functionalities, free amines, and alcohols, as well as biologically relevant molecules .
-
Synthesis of 2,6-Disubstituted Pyridines
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of 2,6-disubstituted pyridines .
- Method : The process involves the addition of Grignard reagents to pyridine N-oxides and subsequent treatment with DMF .
- Results : The methods allow for the synthesis of 2,6-disubstituted pyridines .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWKHKYYJANIQ-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

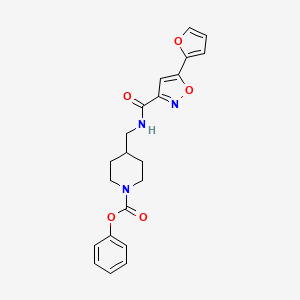

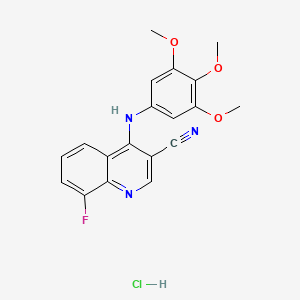
![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
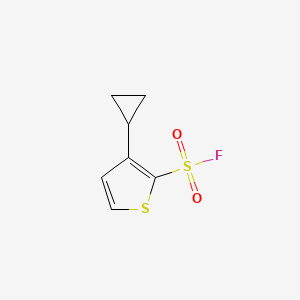
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
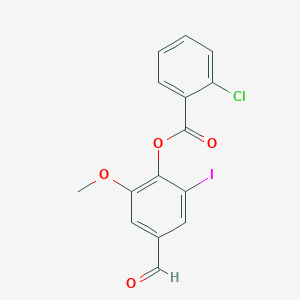
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
